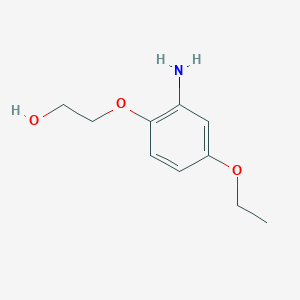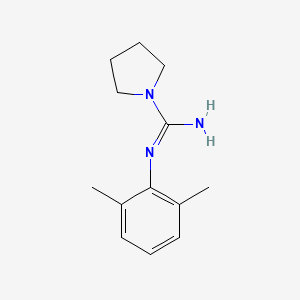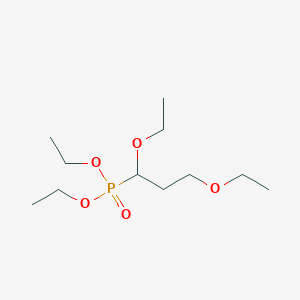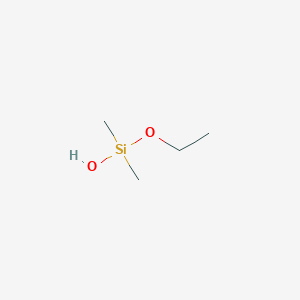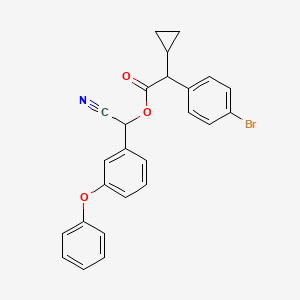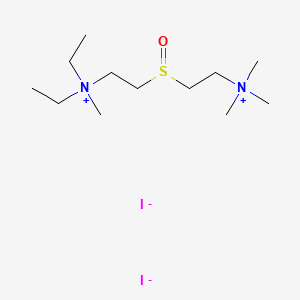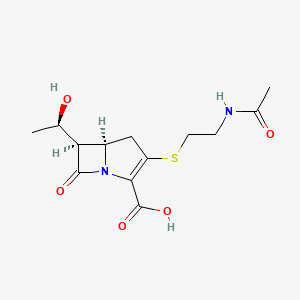![molecular formula C7H10NO4P B14498616 [Amino(3-hydroxyphenyl)methyl]phosphonic acid CAS No. 63207-59-0](/img/structure/B14498616.png)
[Amino(3-hydroxyphenyl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Amino(3-hydroxyphenyl)methyl]phosphonic acid is a chemical compound characterized by the presence of an amino group, a hydroxyphenyl group, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(3-hydroxyphenyl)methyl]phosphonic acid typically involves the reaction of 3-hydroxybenzaldehyde with aminomethylphosphonic acid. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as esterification, hydrolysis, and purification to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[Amino(3-hydroxyphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
[Amino(3-hydroxyphenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [Amino(3-hydroxyphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the hydroxyphenyl group.
Hydroxyphosphonic acid: Contains a hydroxy group but lacks the amino group.
Phosphonic acid derivatives: Various derivatives with different substituents on the phosphonic acid group.
Uniqueness
[Amino(3-hydroxyphenyl)methyl]phosphonic acid is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler phosphonic acid derivatives .
Propriétés
Numéro CAS |
63207-59-0 |
|---|---|
Formule moléculaire |
C7H10NO4P |
Poids moléculaire |
203.13 g/mol |
Nom IUPAC |
[amino-(3-hydroxyphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c8-7(13(10,11)12)5-2-1-3-6(9)4-5/h1-4,7,9H,8H2,(H2,10,11,12) |
Clé InChI |
WZTKTGLARJTKBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


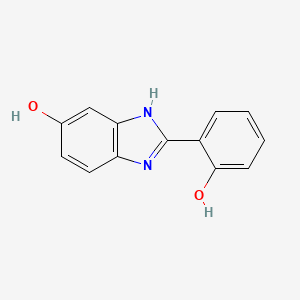
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)


![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
